molecular formula C17H13N3O3 B14062854 Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate CAS No. 101601-51-8

Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate

Cat. No.: B14062854
CAS No.: 101601-51-8
M. Wt: 307.30 g/mol
InChI Key: VCXITQLUVYUFKK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is an organic compound that features a benzoic acid moiety linked to a quinoline derivative through a diazenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester typically involves a multi-step process. One common method includes the diazotization of 8-hydroxyquinoline followed by coupling with methyl benzoate. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can break the diazenyl bridge, leading to the formation of separate benzoic acid and quinoline derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminobenzoic acid and hydroxyquinoline.

Scientific Research Applications

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester exerts its effects involves interactions with various molecular targets. The diazenyl bridge and quinoline moiety play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
  • Benzoic acid, 2-hydroxy-, heptyl ester
  • Benzoic acid, 2-hydroxy-, cyclohexyl ester

Uniqueness

Benzoic acid, 2-[2-(8-hydroxy-5-quinolinyl)diazenyl]-, methyl ester is unique due to its diazenyl linkage and quinoline structure, which confer distinct chemical and biological properties compared to other benzoic acid derivatives

Properties

CAS No.

101601-51-8

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoate

InChI

InChI=1S/C17H13N3O3/c1-23-17(22)12-5-2-3-7-13(12)19-20-14-8-9-15(21)16-11(14)6-4-10-18-16/h2-10,21H,1H3

InChI Key

VCXITQLUVYUFKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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